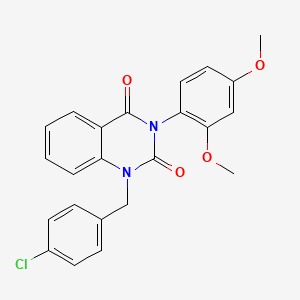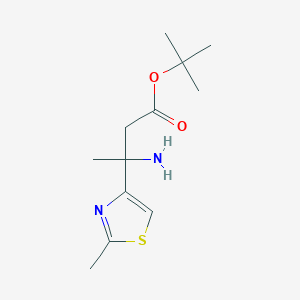![molecular formula C18H16N2O3S B2581611 (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 441291-55-0](/img/structure/B2581611.png)
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDCB and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the regulation of cell growth and division, leading to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in laboratory experiments include its high potency and specificity, making it an ideal compound for studying the mechanism of action and biochemical effects of various signaling pathways. However, the limitations of using this compound include its potential toxicity and limited solubility, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, including the identification of novel analogs with improved potency and specificity, the development of new formulations and delivery systems to enhance its bioavailability and efficacy, and the evaluation of its potential applications in other fields such as neurology and immunology. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound to ensure its safety for use in humans.
In conclusion, (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a promising compound with significant potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an important target for scientific research and development. However, further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of (E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves the reaction of 3,6-dimethyl-2-amino-benzothiazole with ethyl 4-chloro-3-oxobenzoate in the presence of a base such as potassium carbonate. The product obtained is then treated with methanol and a catalytic amount of sodium methoxide to obtain the final product.
Aplicaciones Científicas De Investigación
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit significant anticancer activity and has been studied as a potential therapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
methyl 4-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-4-9-14-15(10-11)24-18(20(14)2)19-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNNFQLTNIDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)
![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)
![2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581537.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)


![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2581541.png)
![2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2581543.png)

![3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2581546.png)
![3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2581548.png)
![(3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride](/img/structure/B2581549.png)
